molecular formula C10H14FNO B1145956 4-Fluoroephedrine CAS No. 63009-92-7

4-Fluoroephedrine

Cat. No.: B1145956
CAS No.: 63009-92-7
M. Wt: 183.22 g/mol
InChI Key: SPEQHEOLWDGWML-GMSGAONNSA-N
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Description

4-Fluoroephedrine is an organic compound with the molecular formula C10H14FNO. It is a fluorinated derivative of ephedrine, a well-known stimulant and decongestant. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly alters its chemical and biological properties compared to its non-fluorinated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroephedrine typically involves the fluorination of ephedrine or its precursors. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Fluoroephedrine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. The presence of the fluorine atom enhances its binding affinity and selectivity for these receptors, making it more potent than ephedrine .

Comparison with Similar Compounds

Uniqueness: 4-Fluoroephedrine is unique due to its specific fluorination at the para position, which significantly enhances its pharmacological properties compared to its non-fluorinated analogs. This modification results in increased potency, selectivity, and stability, making it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-Fluorophenylacetonitrile", "Methylamine", "Bromoethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 4-Fluorophenylacetonitrile to 4-Fluorophenylacetamide by reacting with methylamine in ethanol.", "Step 2: Alkylation of 4-Fluorophenylacetamide with bromoethane in the presence of sodium hydroxide to form N-(4-Fluorophenyl)-N-methylacetamide.", "Step 3: Reduction of N-(4-Fluorophenyl)-N-methylacetamide using sodium borohydride in acetic acid to form 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol.", "Step 4: Purification of the product by extraction with diethyl ether and drying over sodium sulfate." ] }

CAS No.

63009-92-7

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1

InChI Key

SPEQHEOLWDGWML-GMSGAONNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC

SMILES

CC(C(C1=CC=C(C=C1)F)O)NC

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC

Synonyms

4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; 

Origin of Product

United States
Customer
Q & A

Q1: The research mentions that 4-Fluoroephedrine, along with other para-halogenated drugs, exhibits monoamine-releasing properties similar to MDMA. Could you elaborate on the mechanism behind this and its potential implications?

A1: The research paper states that this compound, classified as a para-halogenated amphetamine derivative, demonstrates the ability to release monoamines in a manner comparable to MDMA []. While the precise mechanism of action isn't explicitly detailed in this study, it's widely understood that drugs within this class interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. This interaction can lead to the reversal of transporter function, effectively causing the release of these neurotransmitters into the synaptic cleft []. The downstream effects of this monoamine release can be multifaceted, potentially influencing mood, cognition, and behavior, and contributing to the stimulant-like effects often associated with these substances.

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